molecular formula C8H5Cl2NO B2812925 6,7-Dichloroindolin-2-one CAS No. 1202868-19-6

6,7-Dichloroindolin-2-one

Cat. No. B2812925
M. Wt: 202.03
InChI Key: OMAKMKCWKMCZJS-UHFFFAOYSA-N
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Description

6,7-Dichloroindolin-2-one is a chemical compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 . It is used in research and has been identified in various chemical databases .

Scientific Research Applications

Synthesis of Novel Compounds

  • 6,7-Dichloroindolin-2-one is utilized in the synthesis of highly substituted 3-arylideneindolin-2-ones, which are significant in drug development for treating various diseases like cancer and Alzheimer's. Novel synthesis methods have enabled the creation of a library of these compounds with modifications at specific positions, expanding their potential applications in pharmaceuticals (Ong et al., 2017).

Development of Anticancer Agents

  • Research into indolin-2-one derivatives, including those related to 6,7-Dichloroindolin-2-one, has led to the synthesis of compounds with significant antiproliferative activity against various human cancer cell lines. These studies contribute to the development of new anticancer candidates (Lin et al., 2013).

Potential in Kinase Research

  • Derivatives of 6,7-Dichloroindolin-2-one are being explored as novel scaffolds in kinase research areas, indicating their potential use in targeted therapies for diseases where kinase activity is a key factor (Cheung et al., 2001).

Development of Neurological Disease Treatments

  • Compounds derived from 6,7-Dichloroindolin-2-one, such as isatin and its derivatives, have shown potential in treating neurological diseases. The anxiogenic activity of these compounds in animal models suggests their relevance in the study of stress and anxiety (Bhattacharya et al., 1991).

Role in Structural Chemistry

  • The structural analysis of compounds like 6-chloroindolin-2-one provides insights into the molecular configuration, bonding, and interactions in the crystal structure, which is crucial for designing more effective pharmaceutical compounds (Hachuła et al., 2011).

Impact on Plant Physiology

  • Chlorosubstituted indoleacetic acids, related to 6,7-Dichloroindolin-2-one, affect root growth and ethylene formation in plants, indicating a potential application in agriculture and plant biology (Stenlid & Engvild, 1987).

Drug Discovery Insights

  • Research on molecules like 6,7-Dichloroindolin-2-one contributes to the broader field of drug discovery, emphasizing the role of chemistry, pharmacology, and molecular biology in advancing therapeutic solutions (Drews, 2000).

properties

IUPAC Name

6,7-dichloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKMKCWKMCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroindolin-2-one

Citations

For This Compound
3
Citations
DN Ong, S Dittrich, S Swyter, M Jung, F Bracher - Tetrahedron, 2017 - Elsevier
3-Arylideneindolin-2-ones are an attractive structural class in drug development, including registered drugs and drug candidates for treatment of cancer, Alzheimer's disease, infections …
Number of citations: 5 www.sciencedirect.com
MS Arabi, P Asadi, S Khajeniazi - 2022 - researchsquare.com
Class III histone deacetylases (sirtuins) have essential roles in many cellular processes. They are related to prolonged longevity and to the cancer pathogenesis and neuronal illnesses. …
Number of citations: 2 www.researchsquare.com
K Huber, J Schemies, U Uciechowska… - Journal of medicinal …, 2010 - ACS Publications
Class III histone deacetylases (sirtuins) play pivotal roles in many cellular processes. They are linked to extended lifespan and to the pathogenesis of cancer and neuronal disorders. …
Number of citations: 80 pubs.acs.org

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